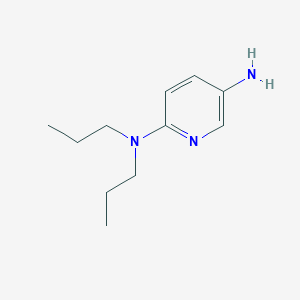
N2,N2-Dipropyl-2,5-pyridinediamine
Vue d'ensemble
Description
The compound "N2,N2-Dipropyl-2,5-pyridinediamine" is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives and their complexes, which can provide insights into the chemistry of pyridine-based compounds. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including agrochemicals, pharmaceuticals, and vitamins .
Synthesis Analysis
The synthesis of pyridine derivatives often involves reactions with pyridine or its dicarboxylic acid forms. For instance, the synthesis of 2,6-bis[N-(2'-pyridylmethyl)carbamyl]pyridine (H2L1) is achieved by reacting a diester of pyridine-2,6-dicarboxylic acid (H2dipic) with 2-aminomethylpyridine (ampy) . Similarly, the synthesis of N,N'-diphenylisophthalamide and related compounds involves reactions with pyridine-2,6-dicarboxylic acid . These methods could potentially be adapted for the synthesis of "N2,N2-Dipropyl-2,5-pyridinediamine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For example, the Schiff base N,N'-bis(2-hydroxy-3-methoxyphenylmethylidene)-2,6-pyridinediamine has been characterized in the solid state and in solution using X-ray analysis . The crystal structure of a zinc(II)-pyridine-2,5-dicarboxylate complex with N,N-dimethylethylenediamine has also been determined, showing a distorted octahedral geometry around the Zn(II) ion . These studies highlight the diverse coordination geometries that pyridine derivatives can adopt.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, forming complexes with different metals. For instance, H2L1 forms robust double helical complexes with copper(II) and nickel(II) . The Schiff base mentioned earlier forms intramolecular hydrogen bonds in the solid state . These reactions are influenced by the substituents on the pyridine ring and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the Schiff base compound exhibits intramolecular hydrogen bonding, which affects its tautomeric form in solution . The crystal packing of the zinc(II)-pyridine-2,5-dicarboxylate complex involves intermolecular hydrogen bonding and π-π interactions . These properties are crucial for understanding the behavior of these compounds in different environments and can be used to predict the properties of "N2,N2-Dipropyl-2,5-pyridinediamine".
Applications De Recherche Scientifique
Synthesis and Structural Characterization
N2,N2-Dipropyl-2,5-pyridinediamine and its derivatives have been used in the synthesis of various chemical compounds. For instance, a study focused on the synthesis and structural characterization of N,N´-Dipropyl-N,N,N´,N´-tetramethyl-1,2-ethylenediammonium dichloride and dibromide, demonstrating the diversity of structures that can be achieved using similar compounds (Närhi et al., 2011).
Spectroscopic Characteristics
Another application involves the study of the spectroscopic characteristics of compounds like N,N′-bis(2-Hydroxy-3-methoxyphenylmethylidene)-2,6-pyridinediamine. These studies provide insights into the properties of such compounds in solid states and solutions, which is crucial for their application in various scientific fields (Galić et al., 2000).
Luminescence in Transition Metal Chelates
Research into the luminescence of transition metal d6 chelates, including complexes with pyridinediamine derivatives, has been conducted. These studies help understand the emission and absorption spectra of these complexes, which is vital in fields like photophysics and photochemistry (DeArmond & Hillis, 1971).
Binding Ability in Supramolecular Chemistry
The derivatives of pyridinediamine, such as 3,5-pyridinedicarboxylic N-oxides, have been studied for their binding ability with macrocycles in supramolecular chemistry. This research is significant for understanding the interactions and complex formations in chemical and biological systems (Chen et al., 2015).
Coordination Compounds in Cancer Research
Studies have also been conducted on coordination compounds of various metals with pyridinediamine derivatives, examining their potential application in cancer research. These studies help in understanding the interaction of these compounds with biological molecules and their potential therapeutic applications (Pahonțu et al., 2014).
Synthesis of Fluorescent Chemosensors
Research on the synthesis of fluorescent chemosensors using pyridinediamine derivatives has been conducted. These chemosensors are significant for detecting specific ions or molecules, which is crucial in environmental monitoring and diagnostics (García et al., 2019).
Photocatalytic Degradation Studies
The photocatalytic degradation of pyridine, which includes structures similar to N2,N2-Dipropyl-2,5-pyridinediamine, has been studied for its environmental applications, such as in water treatment and pollution control (Maillard-Dupuy et al., 1994).
Electrocatalytic Ammonia Synthesis
Electrocatalytic ammonia synthesis using N-doped materials, which can relate to pyridinediamine derivatives, has been explored for agricultural and clean energy applications. This research is crucial in developing sustainable and efficient methods for ammonia production (Liu et al., 2018).
Propriétés
IUPAC Name |
2-N,2-N-dipropylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h5-6,9H,3-4,7-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHVCLRGYHXZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2-Dipropyl-2,5-pyridinediamine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

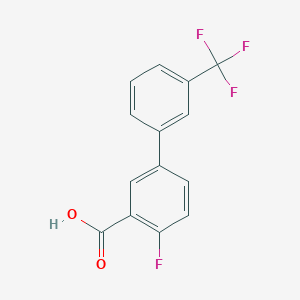

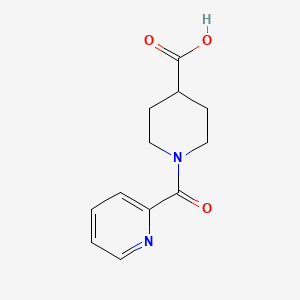
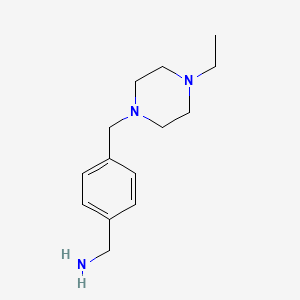
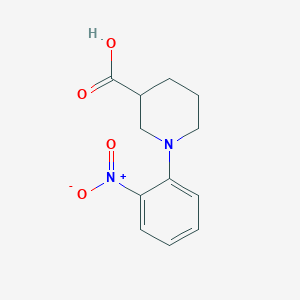

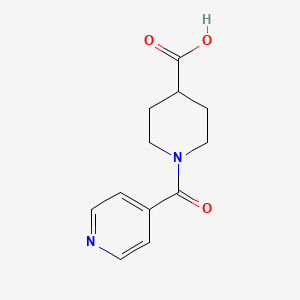
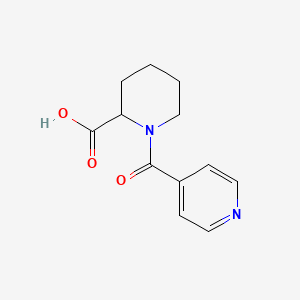
![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)




